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Compound of Interest

Compound Name: Treosulfan

Cat. No.: B1682457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Treosulfan is a bifunctional alkylating agent used as a conditioning treatment prior to

allogeneic hematopoietic stem cell transplantation (alloHSCT).[1] It is a prodrug that, under

physiological conditions, converts to reactive epoxide intermediates which exert cytotoxic

effects through DNA alkylation.[2][3] This technical guide provides an in-depth overview of the

chemical properties, structure, and mechanism of action of Treosulfan, along with detailed

experimental protocols for its synthesis, purification, and analysis.

Chemical Properties and Structure
Treosulfan, with the IUPAC name (2S,3S)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate, is

a white to off-white crystalline powder.[1][4] Its chemical structure is characterized by a butane

backbone with two hydroxyl groups and two methanesulfonate esters. The stereochemistry of

the chiral carbons is crucial for its biological activity.
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Property Value References

IUPAC Name
(2S,3S)-2,3-Dihydroxybutane-

1,4-diyl dimethanesulfonate

Synonyms

L-Threitol-1,4-

bis(methanesulfonate),

Dihydroxybusulfan, Ovastat,

Treosulphan, NSC-39069

Chemical Formula C₆H₁₄O₈S₂

Molecular Weight 278.29 g/mol

Melting Point 101.5-105 °C (214.7-221.0 °F)

Solubility

Water: Soluble (7% m/v), ≥100

mg/mL at 66 °F. DMSO: 100

mg/mL.

Stability

Slowly hydrolyzes at pH 7.5

and 77°F. Stable in acidic

conditions.

Chemical Structure of Treosulfan
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Caption: Chemical structure of Treosulfan.

Mechanism of Action
Treosulfan is a prodrug that is pharmacologically inactive. Under physiological conditions (pH

> 5 and body temperature), it undergoes a non-enzymatic conversion to its active epoxide

metabolites. This process involves a sequential intramolecular nucleophilic substitution.

The primary active metabolites are (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-

EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive

epoxides function as bifunctional alkylating agents. They form covalent bonds with nucleophilic

sites on DNA, particularly the N7 position of guanine residues, leading to the formation of DNA
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interstrand cross-links. This extensive DNA damage disrupts DNA replication and transcription,

ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
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Caption: Mechanism of action of Treosulfan.

Experimental Protocols
Synthesis of Treosulfan from L-Tartaric Acid
A common and efficient method for the synthesis of Treosulfan starts from L-tartaric acid. The

following is a representative protocol synthesized from patent literature.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

To a suspension of L-tartaric acid in methanol, add 2,2-dimethoxypropane and a catalytic

amount of p-toluenesulfonic acid monohydrate.

Reflux the mixture until a clear solution is obtained.

Neutralize the reaction with anhydrous potassium carbonate.

Remove the solvent under reduced pressure.

Purify the resulting crude product by vacuum distillation to obtain dimethyl 2,3-O-

isopropylidene-L-tartrate as a colorless oil.

Step 2: Reduction to (2S,3S)-2,3-O-Isopropylidene-L-threitol

Prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether or

tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon).

Cool the suspension to 0°C.

Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same solvent to the

LAH suspension.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours.
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Cool the reaction mixture to 0°C and quench by the sequential addition of water, 15%

aqueous sodium hydroxide, and water.

Filter the resulting precipitate and wash with the solvent.

Concentrate the filtrate under reduced pressure to yield (2S,3S)-2,3-O-isopropylidene-L-

threitol.

Step 3: Mesylation to (2S,3S)-2,3-O-Isopropylidene-L-threitol-1,4-bis(methanesulfonate)

Dissolve (2S,3S)-2,3-O-isopropylidene-L-threitol in dichloromethane (DCM) and cool to 0°C.

Add triethylamine or pyridine as a base.

Slowly add methanesulfonyl chloride to the solution while maintaining the temperature at

0°C.

Stir the reaction mixture at 0°C for a few hours and then allow it to warm to room

temperature.

Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the mesylated intermediate.

Step 4: Deprotection to Treosulfan

Dissolve the (2S,3S)-2,3-O-isopropylidene-L-threitol-1,4-bis(methanesulfonate) in a mixture

of methanol and concentrated hydrochloric acid or formic acid.

Stir the solution at room temperature for several hours until the deprotection is complete

(monitored by TLC).

Cool the reaction mixture to induce crystallization of Treosulfan.

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
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Caption: Synthetic workflow for Treosulfan.

Purification by Recrystallization
Crude Treosulfan can be purified by recrystallization to obtain a product of high purity.

Dissolve the crude Treosulfan in a minimum amount of a suitable hot solvent or solvent

mixture (e.g., acetone/di-isopropyl ether, methanol).

If colored impurities are present, add a small amount of activated charcoal and heat the

solution briefly.

Hot filter the solution to remove insoluble impurities and activated charcoal.

Allow the filtrate to cool slowly to room temperature to induce crystallization.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent.

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is suitable for the quantification of Treosulfan and its epoxy metabolites in

biological matrices after derivatization.

Sample Preparation:
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To a plasma sample, add an internal standard (e.g., dinitrobiphenyl).

Add a 10% solution of sodium diethyldithiocarbamate to derivatize Treosulfan and its

epoxy metabolites.

Vortex the mixture and allow it to react.

Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of

dichloromethane and acetonitrile).

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35, v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of

Treosulfan and its metabolites.

Sample Preparation:

To an acidified plasma sample (100 µL), add an isotope-labeled internal standard.

Precipitate proteins by adding methanol.

Centrifuge the sample and dilute the supernatant with an acidic solution (e.g., 3% formic

acid).

LC-MS/MS Conditions:
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LC System: UPLC system.

Column: C18 column.

Mass Spectrometer: Triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for Treosulfan, its metabolites, and the internal standard.

Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and

mechanism of action of Treosulfan. The provided experimental protocols for synthesis,

purification, and analysis offer a valuable resource for researchers and drug development

professionals working with this important chemotherapeutic agent. The presented information is

crucial for ensuring the quality, purity, and proper handling of Treosulfan in both research and

clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682457#chemical-properties-and-structure-of-
treosulfan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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